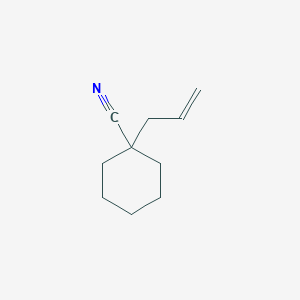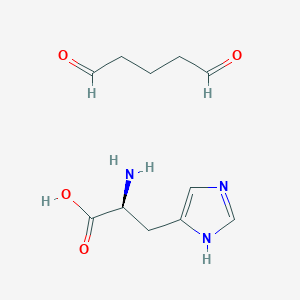![molecular formula C14H11NO2S2 B12534808 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile CAS No. 743431-91-6](/img/structure/B12534808.png)
4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile is a complex organic compound characterized by the presence of methylsulfanyl groups and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized to form the pyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 1-(Methylsulfanyl)-4-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene
- 4-(Methylsulfanyl)thiophenol
- 1-(Methylsulfonyl)-4-{(E)-2-[4-(methylsulfonyl)phenyl]ethenyl}benzene .
Uniqueness
What sets 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile apart from these similar compounds is its unique pyran ring structure combined with the presence of methylsulfanyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
743431-91-6 |
|---|---|
Molekularformel |
C14H11NO2S2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
4-methylsulfanyl-6-(4-methylsulfanylphenyl)-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C14H11NO2S2/c1-18-10-5-3-9(4-6-10)12-7-13(19-2)11(8-15)14(16)17-12/h3-7H,1-2H3 |
InChI-Schlüssel |
KSPCEMGDXCSYOV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)-](/img/structure/B12534733.png)

![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)
![3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B12534748.png)
![[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde](/img/structure/B12534756.png)
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)

![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)


